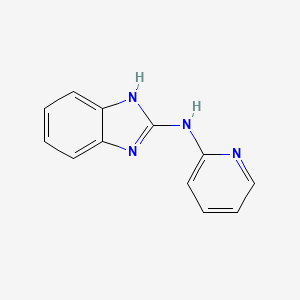

1H-Benzimidazol-2-amine, N-2-pyridinyl-

Description

Contextualization within Heterocyclic Amine Chemistry

Heterocyclic amines are a broad and vital class of organic compounds that feature at least one ring containing atoms of at least two different elements, one of which is nitrogen. ctppc.orgconsensus.app These structures are fundamental building blocks in medicinal chemistry and materials science. Benzimidazole (B57391) itself, a fusion of benzene (B151609) and imidazole (B134444), is a prominent member of this family and is found in various natural products and pharmacologically active agents. ctppc.orgchemrxiv.org The 2-aminobenzimidazole (B67599) core, in particular, is a common structural component in many biologically active molecules. srrjournals.com

The introduction of a pyridine (B92270) ring to the 2-amino position of the benzimidazole scaffold, as seen in N-(2-Pyridinyl)-1H-Benzimidazol-2-amine, creates a bidentate ligand. This means it has two donor atoms, in this case, nitrogen atoms from both the pyridine and benzimidazole moieties, which can coordinate to a central metal atom. This chelation ability is a key feature of its chemistry. nih.gov

Significance of Benzimidazole-Pyridine Hybrid Scaffolds in Ligand Design

The fusion of benzimidazole and pyridine rings into a single molecular framework has proven to be a highly effective strategy in ligand design. This hybrid scaffold offers a unique combination of electronic and steric properties that can be fine-tuned to create ligands with specific functions.

The significance of these hybrid scaffolds is particularly evident in coordination chemistry, where they are used to create metal complexes with tailored properties for applications such as:

Catalysis: The electronic environment provided by the benzimidazole-pyridine ligand can influence the catalytic activity of the metal center.

Materials Science: These ligands are used in the development of materials with interesting photophysical properties, such as those used in dye-sensitized solar cells. rsc.org

Bioinorganic Chemistry: The ability to mimic aspects of biological systems makes these ligands valuable tools for studying metalloenzymes and developing new therapeutic agents.

The design of these ligands often focuses on creating bidentate or tridentate systems that can form stable complexes with a variety of metal ions. nih.govresearchgate.net The planarity and aromaticity of the benzimidazole and pyridine rings also allow for π-π stacking interactions, which can further stabilize the resulting complexes.

Historical Development and Key Structural Precursors

The development of N-(2-Pyridinyl)-1H-Benzimidazol-2-amine is rooted in the broader history of benzimidazole chemistry. The synthesis of 2-substituted benzimidazoles has been a subject of interest for over a century. ctppc.orglongdom.org Early methods for the synthesis of 2-aminobenzimidazoles often involved the reaction of o-phenylenediamine (B120857) with cyanogen (B1215507) halides or their derivatives. srrjournals.com A significant advancement was the Pierron process, which provided a route to various 2-aminobenzimidazoles. longdom.org The replacement of a chlorine atom at the 2-position of a benzimidazole ring with an amino group was first described in 1912 and remains a widely used method. longdom.org

The synthesis of N-aryl-2-aminobenzimidazoles, the class to which N-(2-Pyridinyl)-1H-Benzimidazol-2-amine belongs, has been achieved through various methods. One common approach involves the condensation of 2-chlorobenzimidazole (B1347102) with the corresponding amine, in this case, 2-aminopyridine (B139424).

The evolution of ligand design has seen a move towards more complex and functionalized molecules. The combination of different heterocyclic rings, such as benzimidazole and pyridine, was a logical step to create ligands with enhanced coordination capabilities and tunable electronic properties. This led to the exploration of various benzimidazole-pyridine hybrid scaffolds for a wide range of applications.

Research Findings on N-(2-Pyridinyl)-1H-Benzimidazol-2-amine and its Analogs

Recent research has continued to explore the synthesis and application of N-(2-Pyridinyl)-1H-Benzimidazol-2-amine and related compounds. Studies have demonstrated various synthetic routes and highlighted their potential in different fields.

A common method for the synthesis of N-(pyridin-2-yl)-1H-benzo[d]imidazol-2-amine involves the reaction of 2-chloro-1H-benzo[d]imidazole with 2-aminopyridine in a suitable solvent, such as ethanol (B145695), under reflux conditions. This reaction typically proceeds with good yield.

| Reactants | Conditions | Product | Yield |

| 2-chloro-1H-benzo[d]imidazole, 2-aminopyridine | Ethanol, Reflux, 6 hours | N-(pyridin-2-yl)-1H-benzo[d]imidazol-2-amine | 60% |

The resulting N-(pyridin-2-yl)-1H-benzo[d]imidazol-2-amine is a white crystalline solid with a melting point of 324 °C. chemrxiv.org

The broader class of 2-substituted benzimidazoles has been extensively studied for its wide range of biological activities. ctppc.orgconsensus.appsrrjournals.com The introduction of different substituents at the 2-position allows for the modulation of these properties.

| Compound | Key Research Finding |

| N-benzyl-1H-benzo[d]imidazol-2-amine | Synthesized via the reaction of 2-chloro-1H-benzo[d]imidazole and benzylamine. chemrxiv.org |

| N1-(1H-benzo[d]imidazol-2-yl)benzene-1,4-diamine | Prepared from 2-chloro-1H-benzo[d]imidazole and p-phenylenediamine. chemrxiv.org |

| 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl)pyrido[2,3-d]pyrimidin-4-amine | Synthesized and evaluated for antibacterial and antioxidant activities. tsijournals.com |

| 1H-benzimidazole-2-yl hydrazones | Synthesized and showed combined antiparasitic and antioxidant activity. nih.gov |

Structure

3D Structure

Properties

CAS No. |

88002-35-1 |

|---|---|

Molecular Formula |

C12H10N4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

N-pyridin-2-yl-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C12H10N4/c1-2-6-10-9(5-1)14-12(15-10)16-11-7-3-4-8-13-11/h1-8H,(H2,13,14,15,16) |

InChI Key |

REINGBIPBAXWTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Pyridinyl 1h Benzimidazol 2 Amine and Its Analogs

Direct Synthetic Routes

The direct formation of the N-(2-pyridinyl)-1H-benzimidazol-2-amine scaffold is achieved through several key reaction types, including condensation, nucleophilic substitution, and cyclization strategies.

Condensation Reactions with 1H-Benzimidazol-2-amine and Pyridine (B92270) Derivatives

Condensation reactions represent a fundamental approach to forming the pivotal C-N bond between the benzimidazole (B57391) and pyridine moieties. These reactions typically involve the coupling of an amine with a reactive carbonyl or halide derivative.

A common strategy involves the condensation of 2-aminobenzimidazole (B67599) with a suitable pyridine derivative. For instance, the reaction of 2-(chloromethyl)-1H-benzimidazole derivatives with various substituted aromatic amines, including aminopyridines, can be heated under reflux in the presence of potassium iodide (KI) and potassium hydroxide (B78521) (KOH) to yield the desired N-substituted benzimidazole derivatives. researchgate.net

The reaction between primary amines and carbonyl compounds, such as pyridinecarboxaldehydes, initially forms hemiaminals. mdpi.com These intermediates can then dehydrate to form stable imines (Schiff bases). While the stability of the hemiaminal can be influenced by the solvent and the position of the nitrogen atom in the pyridine ring, this pathway provides a viable route to couple the two heterocyclic systems. mdpi.com For example, the condensation of 2-pyridinecarboxaldehyde (B72084) with an amino-heterocycle in ethanol (B145695) can directly yield the corresponding Schiff base. mdpi.com

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)-1H-benzimidazole | Substituted aromatic amine | Ethanol, KI, KOH, Reflux | N-Arylmethyl-1H-benzimidazol-2-amine | researchgate.net |

| Amino-heterocycle | 2-Pyridinecarboxaldehyde | Ethanol | Schiff Base | mdpi.com |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions, particularly transition-metal-catalyzed cross-coupling reactions, are powerful tools for the synthesis of N-aryl benzimidazoles. researchgate.net These methods offer mild reaction conditions and broad substrate scope.

The Chan-Lam coupling, which utilizes copper catalysts, is a standard method for the N-arylation of nitrogen-containing heterocycles. nih.gov This reaction typically involves coupling an amine, such as 2-aminobenzimidazole, with an aryl boronic acid in the presence of a copper source like copper(II) acetate (B1210297). nih.gov This approach allows for the selective formation of the N-pyridinyl bond under relatively mild conditions.

Another prominent method is the Buchwald-Hartwig amination. This palladium- or nickel-catalyzed cross-coupling reaction joins an amine with an aryl halide or tosylate. nih.govresearchgate.net For example, nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with benzimidazole has been successfully demonstrated, suggesting a similar approach could be effective for coupling with 2-halopyridines. researchgate.net These reactions are valued for their tolerance of various functional groups on both coupling partners. researchgate.net

Cyclization Strategies for Benzimidazole Formation

An alternative to joining two pre-existing heterocyclic rings is to construct the benzimidazole ring onto a pyridine-containing precursor. This approach is highly effective for creating regiospecifically substituted benzimidazoles. mdpi.com

One of the most traditional and widely used methods is the Phillips synthesis, which involves the condensation of an o-phenylenediamine (B120857) (OPDA) with a carboxylic acid or its derivative. chemrxiv.org To synthesize N-(2-pyridinyl)-1H-benzimidazol-2-amine, one could theoretically start with N-(2-pyridinyl)benzene-1,2-diamine and cyclize it with cyanogen (B1215507) bromide or a similar one-carbon synthon. More commonly, the benzimidazole ring is formed first from OPDA and a suitable reagent, followed by functionalization. chemrxiv.org

Modern cyclization strategies offer more versatile and often milder conditions. A noteworthy method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines. mdpi.comresearchgate.net This reaction can proceed in the presence of potassium carbonate in water at elevated temperatures, offering an environmentally friendly, transition-metal-free route to the benzimidazole core. mdpi.comresearchgate.net Another innovative approach is the one-pot acylation-cyclization of N-arylamidoximes, which provides an alternative pathway to benzimidazoles with diverse substitution patterns. acs.org

Functionalization and Derivatization Approaches

Once the core N-(2-pyridinyl)-1H-benzimidazol-2-amine structure is assembled, its properties can be modified by introducing various functional groups onto either the benzimidazole or pyridine rings.

N-Alkylation and N-Acylation Procedures

The nitrogen atoms of the benzimidazole ring are common sites for functionalization. N-alkylation, in particular, is a frequently employed strategy to enhance properties like lipophilicity. nih.govacs.org

Alkylation can be achieved by reacting the benzimidazole derivative with an alkyl halide (e.g., ethyl bromide) or by using reagents like dimethyl carbonate. nih.gov These reactions typically result in the addition of an alkyl group to one of the nitrogen atoms in the imidazole (B134444) ring. nih.govacs.org For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized to explore their biological activities. nih.gov

Acylation of the benzimidazole nitrogen can be performed using acid chlorides in the presence of a base. nih.gov This introduces an acyl group, which can serve as a handle for further synthetic transformations or modulate the electronic properties of the molecule.

Table 2: N-Alkylation/Acylation Reagents and Conditions

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(Substituted phenyl)-1H-benzimidazole | Ethyl bromide | Ice bath | N-Ethyl-2-(substituted phenyl)-1H-benzimidazole | nih.gov |

| 2-(Substituted phenyl)-1H-benzimidazole | Dimethyl carbonate | Reflux, 140 °C | N-Methyl-2-(substituted phenyl)-1H-benzimidazole | nih.gov |

Ring-Substitution Strategies on Pyridine and Benzimidazole Moieties

Introducing substituents onto the aromatic rings of the benzimidazole and pyridine systems is crucial for fine-tuning the compound's characteristics.

Substitutions on the pyridine ring can be achieved by starting with a pre-functionalized pyridine derivative before the main coupling reaction. For example, derivatives with methoxy, dimethyl, or trifluoroethoxy groups on the pyridine ring have been synthesized to create analogs of proton pump inhibitors. nih.gov Alternatively, substitution reactions can be performed on the fully formed scaffold. For instance, a halogen at position 4 of the pyridine ring can be replaced by an alkoxide in the presence of a base. google.com

The benzimidazole ring can also be readily substituted. Syntheses often start with a substituted o-phenylenediamine to install groups at the 4, 5, 6, or 7-positions. nih.gov For example, 5-bromo-2-aminobenzimidazole can be used as a starting material, with the bromine atom serving as a handle for further cross-coupling reactions. nih.gov Nitro groups are also common substituents on the benzimidazole ring, as seen in compounds like 6-nitro-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole. nih.gov

Green Chemistry and Sustainable Synthesis Considerations

The synthesis of benzimidazole derivatives, including N-(2-pyridinyl)-1H-benzimidazol-2-amine, is progressively incorporating green chemistry principles to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalytic systems that reduce waste and avoid hazardous materials.

A significant green approach involves the use of safer solvents. Traditional syntheses often rely on volatile and toxic organic solvents. In contrast, greener methods advocate for the use of water, ethanol, or polyethylene (B3416737) glycol (PEG). scispace.comacs.org For instance, the synthesis of 2-substituted benzimidazoles has been successfully carried out in water, which is non-toxic, non-flammable, and readily available. scispace.com One documented synthesis of N-(pyridin-2-yl)-1H-benzo[d]imidazol-2-amine specifically utilizes ethanol as a solvent, which is a more environmentally friendly option compared to many other organic solvents.

Microwave-assisted synthesis represents another cornerstone of green chemistry in this field. acs.orgnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reaction profiles. acs.orgnih.gov This technique has been effectively used for the synthesis of various benzimidazole derivatives, suggesting its applicability for the synthesis of N-(2-pyridinyl)-1H-benzimidazol-2-amine. acs.orgnih.gov

The choice of catalyst is also critical. Green methodologies favor the use of non-toxic, recyclable, and highly efficient catalysts. For example, nano-particle catalysts, such as zinc oxide (ZnO-NPs), have been employed for the synthesis of 2-substituted benzimidazoles, offering high yields, short reaction times, and the ability to be recycled. rsc.org Metal-free catalytic systems and the use of biodegradable catalysts are also gaining traction as they further reduce the environmental footprint of the synthesis. scispace.com The use of copper acetate in combination with a base like triethylamine (B128534) or TMEDA under open-air conditions for N-arylation also presents a more sustainable option compared to more hazardous reagents. nih.gov

Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of N-(2-pyridinyl)-1H-benzimidazol-2-amine. This involves a systematic study of various parameters such as the choice of starting materials, catalysts, bases, solvents, temperature, and reaction time.

A key synthetic route to N-(2-pyridinyl)-1H-benzimidazol-2-amine involves the reaction of 2-chloro-1H-benzo[d]imidazole with 2-aminopyridine (B139424). In one reported procedure, refluxing these reactants in ethanol for six hours resulted in a 60% yield of the final product. While this provides a viable pathway, there is considerable scope for yield enhancement through optimization.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile platform for the synthesis of N-aryl amines and could be applied to enhance the synthesis of the target compound. nih.govyoutube.com This palladium-catalyzed reaction typically involves an aryl halide (or pseudohalide) and an amine in the presence of a suitable phosphine (B1218219) ligand and a base. Optimization of this type of reaction for analogous compounds has shown that the choice of ligand (e.g., XPhos, SPhos, RuPhos) and base (e.g., KHMDS, NaOtBu, Cs2CO3) can have a dramatic impact on the reaction yield and scope. youtube.comnih.gov

The Chan-Lam cross-coupling reaction, which utilizes copper catalysts for the formation of carbon-nitrogen bonds, is another relevant method. nih.gov Studies on the N-arylation of 5-bromo-2-aminobenzimidazole have demonstrated that using copper(II) acetate as a catalyst with a base like triethylamine in a methanol (B129727)/water solvent mixture at room temperature can lead to good yields in a short time frame. nih.gov

The table below summarizes various conditions used in the synthesis of analogous N-aryl benzimidazole derivatives, highlighting the parameters that can be tuned for optimization.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | None | None | Ethanol | Reflux | 6 | 60 | |

| Cu(OAc)₂ | None | Et₃N/TMEDA | MeOH/H₂O | Room Temp. | 2 | Good | nih.gov |

| Pd₂ (dba)₃ | RuPhos | KHMDS | Toluene | 100 | 18 | 75 | nih.gov |

| None | None | NaHCO₃ | DMF | 75 | - | 76-98 | nih.gov |

| None | None | (Et)₃N | DMSO | 120 | 6 | 72-93 | acs.orgnih.gov |

This table presents data for the synthesis of the target compound and analogous N-aryl benzimidazole derivatives to illustrate the range of reaction conditions and their impact on yield.

Further optimization can be achieved by exploring different protecting group strategies if side reactions are an issue, and by carefully controlling the stoichiometry of the reactants. nih.gov For instance, in the synthesis of related complex molecules, replacing a tetrahydropyranyl (THP) protecting group with a 2-(trimethylsilyl)ethoxymethyl (SEM) group significantly improved the outcome of a challenging cross-coupling step. nih.gov The systematic variation of these parameters is crucial for developing a robust, high-yielding, and scalable synthesis for N-(2-pyridinyl)-1H-benzimidazol-2-amine.

Advanced Spectroscopic and Structural Elucidation of N 2 Pyridinyl 1h Benzimidazol 2 Amine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy of N-(2-pyridinyl)-1H-benzimidazol-2-amine reveals characteristic absorption bands that are indicative of its specific structural features. The spectra are typically recorded using techniques such as KBr pellets or Attenuated Total Reflectance (ATR). nih.gov

Key vibrational frequencies observed in the FT-IR spectrum include:

N-H Stretching: The N-H stretching vibrations of the benzimidazole (B57391) ring are typically observed in the region of 3041-3113 cm⁻¹. researchgate.net The absence of sharp bands between 3273-3330 cm⁻¹ and the appearance of broad ν(NH) bands can be attributed to complex formation. researchgate.net

C=N Stretching: The C=N stretching vibration is a characteristic peak for the imidazole (B134444) and pyridine (B92270) rings. In related benzimidazole derivatives, this peak can be shifted to lower frequencies upon coordination with a metal, indicating the involvement of the nitrogen atom in bonding. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings (benzimidazole and pyridine) are also present.

Ring Vibrations: The characteristic vibrations of the benzimidazole and pyridine rings contribute to a complex pattern of bands in the fingerprint region of the spectrum.

The FT-IR spectrum of related benzimidazole derivatives, such as 2-ethyl-1H-benzo[d]imidazole, has been recorded at room temperature to aid in structural analysis. researchgate.net In some studies, the FT-IR spectra of newly synthesized benzimidazole derivatives are used in conjunction with other techniques like ¹H NMR and UV-visible spectroscopy for comprehensive characterization. researchgate.net

Interactive Table of FT-IR Data

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3041-3113 | researchgate.net |

| C=N Stretch | Varies (shifts on complexation) | researchgate.net |

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of N-(2-pyridinyl)-1H-benzimidazol-2-amine has been recorded using FT-Raman spectrometers. nih.gov The data for the parent compound, benzimidazole, is also available and serves as a reference for interpreting the spectra of its derivatives. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide extensive information about the connectivity and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of N-(2-pyridinyl)-1H-benzimidazol-2-amine provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

In a typical ¹H NMR spectrum in DMSO-d₆, the following signals are observed for the parent compound, 2-(2-pyridyl)benzimidazole (B74506): chemicalbook.com

A singlet for the N-H proton of the benzimidazole ring appears at a high chemical shift, around 13.1 ppm. chemicalbook.com

The protons of the pyridine and benzimidazole rings resonate in the aromatic region, typically between 7.2 and 8.8 ppm. chemicalbook.com

For example, specific assignments for 2-(2-pyridyl)benzimidazole in DMSO-d₆ are: δ 13.1 (s, 1H), 8.76 (d, 1H), 8.40 (d, 1H), 8.03 (t, 1H), 7.77 (d, 1H), 7.61 (d, 1H), 7.54 (t, 1H), 7.29 (m, 1H), 7.25 (m, 1H). chemicalbook.com The coupling constants (J) provide information about the connectivity of adjacent protons. The substituent on the benzimidazole or pyridine ring can significantly influence the chemical shifts of the nearby protons. For instance, in derivatives of 1H-benzimidazol-2-amine, the substituent's electronic effects are transmitted through the molecule, affecting the chemical shifts of the ring protons. researchgate.net

Interactive Table of ¹H NMR Data for 2-(2-Pyridyl)benzimidazole in DMSO-d₆

| Assignment | Chemical Shift (ppm) | Multiplicity | Reference |

| N-H | 13.1 | s | chemicalbook.com |

| Pyridyl-H | 8.76 | d | chemicalbook.com |

| Pyridyl-H | 8.40 | d | chemicalbook.com |

| Pyridyl-H | 8.03 | t | chemicalbook.com |

| Benzimidazolyl-H | 7.77 | d | chemicalbook.com |

| Benzimidazolyl-H | 7.61 | d | chemicalbook.com |

| Pyridyl-H | 7.54 | t | chemicalbook.com |

| Benzimidazolyl-H | 7.29 | m | chemicalbook.com |

| Benzimidazolyl-H | 7.25 | m | chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlation

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

The ¹³C NMR spectrum of benzimidazole derivatives can sometimes be complicated by tautomerism, which may lead to fewer signals than expected. arabjchem.org However, for many derivatives, all the expected signals are observed. arabjchem.org The chemical shifts of the carbon atoms are sensitive to the electronic environment, and substituents can cause significant shifts.

For related benzimidazole structures, the chemical shifts of the carbon atoms have been reported. For example, in 2-cyclohexyl-1H-benzo[d]imidazole, the ¹³C NMR spectrum in DMSO shows signals at δ 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, and 26.0 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for making unambiguous assignments of both ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). youtube.comsdsu.edu It is used to identify neighboring protons in the molecule. youtube.com The COSY spectrum displays the ¹H NMR spectrum on both axes, and cross-peaks indicate coupled protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (¹J C-H coupling). youtube.comepfl.ch This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. epfl.ch The HSQC spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J C-H coupling). youtube.comepfl.ch It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. epfl.ch The HMBC spectrum also has the ¹H spectrum on one axis and the ¹³C spectrum on the other. epfl.ch

The application of these 2D NMR techniques allows for a complete and confident assignment of the complex ¹H and ¹³C NMR spectra of N-(2-pyridinyl)-1H-benzimidazol-2-amine and its derivatives, providing a detailed picture of their molecular structure. youtube.comslideshare.netyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For N-(2-Pyridinyl)-1H-benzimidazol-2-amine, the spectrum is characterized by absorptions in the UV range, which arise from the promotion of electrons from lower energy orbitals to higher energy orbitals upon absorption of light. The molecule contains two primary chromophores: the benzimidazole ring and the pyridine ring. Both are conjugated systems capable of undergoing π → π* transitions. Additionally, the presence of nitrogen atoms with lone pairs of electrons allows for n → π* transitions.

The electronic absorption spectrum is primarily governed by electron promotion from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In molecules like this, the HOMO is often located over the benzimidazole ring, and the LUMO may be associated with the pyridine moiety, leading to charge transfer interactions within the molecule. researchgate.net

The expected electronic transitions for N-(2-Pyridinyl)-1H-benzimidazol-2-amine are:

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons within the conjugated π-systems of the benzimidazole and pyridine rings. Molecules with extended conjugation tend to absorb at longer wavelengths. libretexts.org

n → π transitions:* These lower-intensity absorptions are caused by the excitation of a non-bonding electron from a nitrogen atom's lone pair to an anti-bonding π* orbital. libretexts.org The pyridine nitrogen and the amine nitrogens are sources for these transitions.

The specific wavelengths (λmax) of these transitions are influenced by the solvent environment. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the low-lying excited states and correspond them to the observed spectral bands. researchgate.net

Table 1: Plausible Electronic Transitions for N-(2-Pyridinyl)-1H-Benzimidazol-2-amine

| Transition Type | Involved Orbitals | Chromophore | Expected Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (anti-bonding) | Benzimidazole Ring, Pyridine Ring | High |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For N-(2-Pyridinyl)-1H-benzimidazol-2-amine (Molecular Formula: C₁₂H₉N₃), the molecular weight is 195.22 g/mol . nih.gov In an electrospray ionization (ESI) mass spectrum, this compound would be expected to show a prominent pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 196.

The fragmentation of the parent ion provides valuable structural information. The bond connecting the exocyclic amine nitrogen and the pyridine ring is a likely point of cleavage. Plausible fragmentation pathways can be proposed based on the stability of the resulting fragments. For instance, the loss of the pyridine moiety or fragmentation of the benzimidazole ring itself are common pathways observed in similar heterocyclic systems. researchgate.net

Key fragmentation steps could include:

Cleavage of the C-N bond between the benzimidazole and pyridine moieties.

Fission of the benzimidazole ring system.

Loss of small neutral molecules like HCN.

Table 2: Predicted Mass Spectrometry Data for N-(2-Pyridinyl)-1H-Benzimidazol-2-amine

| m/z Value | Ion | Description |

|---|---|---|

| ~196 | [C₁₂H₁₀N₃]⁺ | Pseudomolecular ion [M+H]⁺ |

| ~118 | [C₇H₆N₂]⁺ | Corresponds to the benzimidazole fragment after cleavage. nist.gov |

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

For example, a zinc complex of a related ligand, 2-(2-aminophenyl)benzimidazole, was found to crystallize in the monoclinic system with the space group P2₁/n. nih.gov Such analyses reveal the precise geometry and how the different rings of the molecule are oriented with respect to one another.

The arrangement of molecules within a crystal lattice, known as crystal packing, is stabilized by a network of intermolecular forces. researchgate.net For N-(2-Pyridinyl)-1H-benzimidazol-2-amine, hydrogen bonding is expected to be a dominant interaction. The hydrogen atoms on the benzimidazole and the secondary amine (N-H) can act as hydrogen bond donors, while the nitrogen atoms of the pyridine and imidazole rings can act as acceptors.

These interactions, such as N-H···N hydrogen bonds, link adjacent molecules, often forming extended one-, two-, or three-dimensional supramolecular architectures. nih.gov The study of these patterns is crucial for understanding the physical properties of the solid material.

X-ray diffraction provides precise measurements of all geometric parameters. The benzimidazole and pyridine rings are inherently planar. However, there is rotational freedom around the C-N single bond that connects them. The analysis would reveal the dihedral angle between the planes of these two rings, which is a critical conformational feature. In a related zinc complex, the benzimidazole and an attached aniline (B41778) plane were found to be twisted with respect to each other, subtending a dihedral angle of 18.24 (8)°. nih.gov Bond lengths and angles within the heterocyclic rings would be compared to standard values to identify any strain or electronic effects caused by the substituent.

Table 3: Representative Crystallographic Data for a Related Benzimidazole Derivative Complex Data based on [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO as an illustrative example. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.9394 (9) |

| b (Å) | 13.3041 (7) |

| c (Å) | 13.1665 (11) |

| β (°) | 106.140 (7) |

| Volume (ų) | 1840.7 (2) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. This comparison serves to verify the empirical formula and assess the purity of the synthesized compound. nih.gov For a new compound to be considered pure, the experimental values are typically expected to be within ±0.4% of the calculated values.

For N-(2-Pyridinyl)-1H-benzimidazol-2-amine, with the molecular formula C₁₂H₉N₃ and a molecular weight of 195.22 g/mol , the theoretical elemental composition can be calculated as follows. nih.gov

Table 4: Theoretical Elemental Composition of N-(2-Pyridinyl)-1H-Benzimidazol-2-amine

| Element | Symbol | Atomic Weight | Moles in Formula | Mass in Formula | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 73.83 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.65 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.52 |

| Total | | | | 195.225 | 100.00 |

Table of Mentioned Compounds

| Compound Name |

|---|

| N-(2-Pyridinyl)-1H-benzimidazol-2-amine |

| 2-Aminobenzimidazole (B67599) |

| Pyridine |

| 2-(2-Pyridyl)benzimidazole |

| Zinc(II) chloride |

| 2-(2-Aminophenyl)benzimidazole |

| Nickel(II) Complex |

Theoretical and Computational Investigations of N 2 Pyridinyl 1h Benzimidazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For N-(2-pyridinyl)-1H-benzimidazol-2-amine, these calculations elucidate its geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become a primary method for studying benzimidazole (B57391) derivatives due to its favorable balance of accuracy and computational cost. niscpr.res.inresearchgate.net DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For instance, studies on related benzimidazole structures, such as 2-(pyren-1-yl)-1H-benzimidazole, have shown that geometries optimized using the B3LYP functional with a 6-311G(d,p) basis set are in good agreement with experimentally determined solid-state structures from X-ray crystallography. researchgate.net The existence of a known crystal structure for 2-(2-pyridyl)benzimidazole (B74506) (CCDC identifier: 292606) provides a crucial benchmark for validating the accuracy of such theoretical models. nih.gov

Computational studies on similar molecules, like 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, utilize functionals like B3LYP with large basis sets such as 6-311++G(d,p) to analyze the optimized structure and electronic properties. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Potential energy surface scans can also be performed to explore different conformations and identify the most stable isomers. esisresearch.org

Table 1: Representative DFT Functionals and Basis Sets Used for Benzimidazole Derivatives

| Compound Type | DFT Functional | Basis Set | Purpose | Reference |

|---|---|---|---|---|

| Pyrene-Substituted Benzimidazole | B3LYP | 6-311G(d,p) | Geometry Optimization | researchgate.net |

| Bis(Benzimidazole) Pyridine (B92270) | B3LYP | 6-311++G(d,p) | Structure & Property Analysis | researchgate.net |

| Phenyl-Substituted Benzimidazole | ωB97X-D | def2-TZVPP | Interaction Energy | mdpi.com |

While DFT is widely used, other ab initio methods, which solve the Schrödinger equation without empirical parameters, offer a higher level of theory. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) can provide more accurate molecular energies and properties. However, their computational expense increases rapidly with the size of the molecule. For systems like N-(2-pyridinyl)-1H-benzimidazol-2-amine, DFT methods often provide a more practical approach for obtaining highly accurate results for molecular geometries and properties. plos.org These higher-level ab initio calculations are more commonly reserved for smaller benchmark systems or when extremely high accuracy for specific electronic properties is required.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govsemanticscholar.org For example, MD simulations on benzimidazole-urea derivatives have been used to explore their permeability across a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, a model for a cell membrane. semanticscholar.org These simulations can reveal high energy barriers for permeation and show how molecules may aggregate or form pores in the membrane. semanticscholar.org

In a typical MD study, the molecule is placed in a simulated environment (e.g., a box of water or a lipid bilayer), and the forces on each atom are calculated repeatedly to model its movement over time, often for nanoseconds or longer. nih.gov For N-(2-pyridinyl)-1H-benzimidazol-2-amine, MD simulations could be used to understand its flexibility, the rotation around the bond connecting the pyridine and benzimidazole rings, and its interactions with biological targets or solvents.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. niscpr.res.indergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more reactive and that charge transfer can easily occur within the molecule. niscpr.res.in For various benzimidazole derivatives, this gap has been calculated using DFT methods. For example, the HOMO-LUMO gap for 2-(pyren-1-yl)-1H-benzimidazole was calculated to be 0.273 atomic units (a.u.). researchgate.net In studies of other substituted benzimidazoles, the HOMO is often located on the electron-rich benzimidazole portion, while the LUMO may be distributed across the substituent, indicating the direction of intramolecular charge transfer. esisresearch.orgbiointerfaceresearch.com This analysis is crucial for understanding the electronic transitions and potential applications in materials science.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated molecular orbitals into a localized basis corresponding to Lewis structures (bonds and lone pairs). This method allows for the quantification of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.netdergipark.org.tr

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which can then be compared with experimental data for structure verification and assignment. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. esisresearch.orgbeilstein-journals.orgnih.gov

Studies on NH-benzimidazoles have shown that GIAO/DFT calculations can accurately reproduce experimental ¹³C and ¹⁵N chemical shifts. nih.gov The accuracy of these predictions can be improved by including solvent effects or by calculating the properties of molecular clusters to simulate the solid state. nih.gov For N-(2-pyridinyl)-1H-benzimidazol-2-amine, experimental ¹H NMR data is available and can be used to validate theoretical predictions. chemicalbook.com For instance, 2D NMR techniques like COSY and NOESY have been used to definitively assign the proton signals of the compound. rsc.org

Theoretical calculations can also predict vibrational frequencies (IR and Raman spectra). niscpr.res.inesisresearch.org By comparing the calculated vibrational modes with experimental FT-IR spectra, researchers can assign specific absorption bands to the stretching and bending motions of bonds within the molecule, further confirming its structure. niscpr.res.in

Table 2: Experimental ¹H NMR Chemical Shifts for N-(2-Pyridinyl)-1H-Benzimidazol-2-amine Data obtained in DMSO-d₆ at 400 MHz.

| Assignment | Chemical Shift (ppm) |

|---|---|

| H-A (NH) | 13.1 |

| H-B | 8.762 |

| H-C | 8.398 |

| H-D | 8.027 |

| H-E | 7.768 |

| H-F | 7.609 |

| H-G | 7.539 |

| H-J | 7.29 |

| H-K | 7.25 |

Reference: chemicalbook.com

Computational Studies on Reactivity and Reaction Mechanisms

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate details of molecular structure, reactivity, and reaction mechanisms. In the context of N-(2-pyridinyl)-1H-benzimidazol-2-amine and its derivatives, computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into their electronic properties and chemical behavior. While specific computational studies focusing exclusively on the reactivity and reaction mechanisms of N-(2-pyridinyl)-1H-benzimidazol-2-amine are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations of closely related benzimidazole structures. These studies form a predictive foundation for understanding the title compound.

Computational investigations of benzimidazole derivatives typically commence with geometry optimization to determine the most stable molecular conformation. For instance, studies on related structures like 1-(2-pyridinylmethyl)-2-methylbenzimidazole have utilized DFT calculations with basis sets such as B3LYP/6-311+G** to predict bond lengths and angles, which show good correlation with experimental data where available. researchgate.net This foundational step is crucial as the geometric configuration of the molecule dictates its electronic distribution and, consequently, its reactivity.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of computational reactivity studies. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. For many benzimidazole derivatives, the HOMO is often localized over the benzimidazole ring system, while the LUMO may be distributed across both the benzimidazole and substituent moieties. This distribution is key to predicting sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful computational technique applied to benzimidazole derivatives to understand charge distribution, hybridization, and intramolecular interactions. NBO analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals, providing a measure of hyperconjugative and conjugative effects that influence molecular stability and reactivity.

In the realm of reaction mechanisms, computational studies have been instrumental in mapping the potential energy surfaces of reactions involving benzimidazoles. For example, the synthesis of 2-substituted benzimidazoles through the condensation of o-phenylenediamine (B120857) with aldehydes has been investigated using DFT. nih.gov These studies elucidate the step-by-step mechanism, identifying transition states and intermediates, and calculating the activation energies for each step. nih.gov Such analyses can predict the most probable reaction pathway. For N-(2-pyridinyl)-1H-benzimidazol-2-amine, computational modeling could similarly be used to explore its synthesis, tautomeric equilibria, and potential reactions, such as N-alkylation or reactions at the pyridine nitrogen.

The following tables present representative data that would be generated in a typical computational study of a benzimidazole derivative, illustrating the types of information that provide insight into the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital (FMO) Data (Note: These are illustrative values for a generic benzimidazole derivative and not specific to N-(2-pyridinyl)-1H-benzimidazol-2-amine)

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Table 2: Representative Calculated Geometric Parameters (Note: These are illustrative values for a generic benzimidazole derivative and not specific to N-(2-pyridinyl)-1H-benzimidazol-2-amine)

| Bond/Angle | Calculated Value |

| C-N (imidazole) Bond Length | 1.38 Å |

| C=N (imidazole) Bond Length | 1.32 Å |

| N-C-N Angle (imidazole) | 110.5° |

While direct computational studies on the reactivity and reaction mechanisms of N-(2-pyridinyl)-1H-benzimidazol-2-amine are needed for a precise understanding, the established methodologies and findings from related benzimidazole systems provide a robust framework for predicting its chemical behavior. These theoretical approaches are invaluable for guiding synthetic efforts and for the rational design of new functional molecules based on this scaffold.

Coordination Chemistry of N 2 Pyridinyl 1h Benzimidazol 2 Amine As a Ligand

Ligand Design Principles and Donor Atom Characteristics

The ligand N-(2-pyridinyl)-1H-benzimidazol-2-amine, and its close analogues like 2-(2-pyridyl)benzimidazole (B74506), are of significant interest in coordination chemistry. nih.gov Their design principles are rooted in the strategic placement of multiple nitrogen donor atoms, which allows for versatile coordination behavior with a wide range of metal ions.

Nitrogen Donor Sites (Benzimidazole, Pyridine (B92270), Amine)

This class of ligands possesses three distinct types of nitrogen atoms that can act as donor sites for metal coordination:

Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a strong σ-donor, readily available for coordination to a metal center. It is one of the primary coordination sites in these ligands. mdpi.com

Benzimidazole (B57391) Nitrogen: The benzimidazole moiety contains two nitrogen atoms. One is a pyridine-type (sp²-hybridized) imine nitrogen, which is a common coordination site. mdpi.comresearchgate.net The other is a pyrrole-type NH nitrogen. Deprotonation of this NH group can occur, transforming the ligand from a neutral to an anionic form, which alters its coordination properties and the charge of the resulting complex. nih.gov

Exocyclic Amine Nitrogen: The amine group that links the benzimidazole and pyridine rings acts as another potential donor site. Coordination often involves this secondary amine nitrogen, contributing to the ligand's chelating ability. mdpi.com

The specific donor sites involved in coordination can vary depending on the metal ion, the reaction conditions, and the presence of substituents on the ligand framework.

Chelating Capabilities and Denticity

The arrangement of the nitrogen donor atoms allows N-(2-pyridinyl)-1H-benzimidazol-2-amine and its derivatives to act as effective chelating agents. A chelate is formed when a single ligand binds to a central metal atom through two or more donor atoms.

Bidentate Coordination: The most common mode of coordination is bidentate, where the ligand binds to the metal through two nitrogen atoms. This typically involves the pyridine nitrogen and one of the benzimidazole nitrogens, forming a stable five- or six-membered chelate ring. researchgate.netnih.gov This N-N type chelation is a well-established feature of these ligands. nih.gov

Tridentate Coordination: In some cases, the ligand can act as a tridentate NNN donor. This occurs when the pyridine nitrogen, the imine nitrogen of the benzimidazole, and the linking amine nitrogen all coordinate to the same metal center. nih.govnih.gov This mode of coordination often leads to the formation of highly stable complexes with specific geometries. nih.gov

The flexibility in denticity, from bidentate to tridentate, makes these ligands highly versatile for constructing a variety of coordination architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2-pyridinyl)-1H-benzimidazol-2-amine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Co, Ni, Cu, Pd, Pt, Zn, Cd, Fe, Ag, VO)

A wide array of transition metal complexes have been synthesized using benzimidazole-based ligands. The general procedure involves dissolving the ligand and the metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol (B129727) and stirring the mixture, sometimes with heating. nih.govnih.govnih.gov

The resulting complexes are characterized using various spectroscopic and analytical techniques, including:

FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of C=N, N-H, and other relevant bonds upon complexation.

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the complexes.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govnih.gov

Interactive Table of Synthesized Transition Metal Complexes

| Metal Ion | Ligand Type | Synthesis Method | Characterization Techniques | Reference |

| Pd(II), Pt(II) | 1H-benzimidazol-2-ylmethyl-N-(4-bromo-phenyl)-amine | Condensation of 2-chloromethylbenzimidazole with 4-bromoaniline, followed by reaction with Pd(II) or Pt(II) salts. | Elemental Analysis, FT-IR, ¹H NMR, MS, UV/Vis, Thermal Analysis, X-ray Diffraction | mdpi.com |

| Cu(II), Zn(II), Ni(II), Ag(I) | 2-(1H-benzimidazole-2-yl)-phenol derivatives | Ligand and metal acetate (B1210297)/nitrate salts dissolved in ethanol and stirred at room temperature. | FT-IR, ¹H-NMR, Powder X-ray Diffraction, ESI-MS, UV-Vis, ICP Optical Emission Spectrometry | nih.gov |

| Ni(II) | 2-(methyl-substituted-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridines | Stoichiometric reaction of the ligand with NiCl₂·6H₂O in ethanol or (DME)·NiBr₂ in THF. | Elemental Analysis, NMR, IR Spectroscopy, X-ray Diffraction | nih.gov |

| Fe(III) | bis(benzimidazol-2-yl)-aza and -thioether ligands | Reaction of the ligand with iron(III) salts. | UV/VIS, EPR Spectra, X-ray Crystallography | nih.gov |

| Zn(II) | 2-(1H-benzo[d]imidazol-2-yl)aniline | Reaction of the ligand with Zinc(II) chloride. | X-ray Crystallography, Hirshfeld Surface Analysis | researchgate.net |

Rare Earth Metal Complexes (e.g., Yttrium, Lanthanides)

Complexes of N-(2-pyridinyl)-1H-benzimidazol-2-amine derivatives with rare earth metals, including yttrium and various lanthanides (La, Nd, Sm, Eu, Gd, Tb, Dy), have also been successfully synthesized. nih.govnih.govmdpi.com The synthetic approach is similar to that for transition metals, often involving the reaction of the ligand with a lanthanide salt (e.g., nitrates or chlorides) in a solvent like methanol or ethanol. nih.govmdpi.com

For instance, seven novel coordination complexes with La, Nd, Sm, Eu, Gd, Tb, and Dy were synthesized using 2-(pyridin-2-yl)-1H-benzo[d]imidazole (bimpy) and 2,2′-bipyridine (bpy) as ligands. nih.gov These complexes were characterized by high-resolution mass spectrometry and other spectroscopic techniques. nih.gov Similarly, a Lanthanum(III) complex, [La(btfa)₃(2-benzpy)(MeOH)], was prepared by reacting La(NO₃)₃·6H₂O with 2-(2-pyridyl)benzimidazole and another co-ligand in methanol. mdpi.com Yttrium complexes with related bis(benzimidazolyl) ligands have also been isolated and structurally characterized. nih.govacs.org

Characterization of these complexes often includes luminescence spectroscopy, as lanthanide complexes are known for their unique photophysical properties. mdpi.com

Metal-Ligand Bonding and Coordination Geometries

The coordination of N-(2-pyridinyl)-1H-benzimidazol-2-amine and its analogues to metal centers results in a variety of coordination geometries, which are dictated by the nature of the metal ion, the ligand-to-metal ratio, and the presence of other co-ligands.

Octahedral Geometry: This is a common coordination geometry, particularly for tridentate NNN ligands. For example, nickel(II) complexes with 2-(benzimidazol-2-yl)-6-(1-aryliminoethyl)pyridine ligands have been shown to adopt a distorted octahedral geometry. nih.gov Iron(III) complexes with similar tridentate ligands also exhibit a rhombically distorted octahedral coordination. nih.gov

Tetrahedral Geometry: Four-coordinate complexes can adopt a tetrahedral geometry. This has been observed in some Ni(II) complexes and in a Zn(II) complex with 2-(1H-benzo[d]imidazol-2-yl)aniline, where the zinc ion is coordinated to two nitrogen atoms from the ligand and two chloride ions, resulting in a distorted tetrahedral environment. researchgate.netrsc.org

Square Planar Geometry: This geometry is typical for d⁸ metal ions like Pd(II), Pt(II), and sometimes Ni(II) and Cu(II). rsc.org Complexes of Pd(II) and Pt(II) with benzimidazole derivatives often exhibit a square planar geometry, which is of interest for potential applications. mdpi.com

Higher Coordination Numbers: Lanthanide ions are known for their high coordination numbers (typically 8 or 9). In the complex [La(btfa)₃(2-benzpy)(MeOH)], the La(III) ion is eight-coordinate. mdpi.com Computational studies on lanthanide complexes with 2-(pyridin-2-yl)-1H-benzo[d]imidazole have also been used to elucidate their coordination number and geometry. nih.gov

Interactive Table of Coordination Geometries and Bond Data

| Complex Type | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| Nickel Complex | Ni(II) | Distorted Octahedral | N/A | nih.gov |

| Iron Complex | Fe(III) | Rhombically Distorted Octahedral | N/A | nih.gov |

| Zinc Complex | Zn(II) | Distorted Tetrahedral | Zn-N1: 1.449, Zn-N2: 1.335 | researchgate.net |

| Nickel Complex | Ni(II) | Tetrahedral | N/A | rsc.org |

| Copper Complex | Cu(II) | Square Planar | N/A | rsc.org |

| Lanthanum Complex | La(III) | Eight-coordinate | La-N/O range: 2.407–2.669 | mdpi.com |

Octahedral Coordination

The most prevalent coordination geometry for metal complexes of N-(2-pyridinyl)-1H-benzimidazol-2-amine and its derivatives is octahedral. In this arrangement, the metal center is coordinated to six donor atoms. When N-(2-pyridinyl)-1H-benzimidazol-2-amine acts as a bidentate ligand, three ligand molecules coordinate to a single metal ion to form a [M(L)₃]ⁿ⁺ complex. Alternatively, two bidentate ligands can coordinate with two other monodentate ligands (like halides or solvent molecules) to complete the octahedral sphere, as seen in complexes of the type [M(L)₂(X)₂].

For instance, iron(II) readily forms octahedral complexes with pyridyl-benzimidazole ligands. rsc.org X-ray diffraction studies on mononuclear Fe(II) compounds have confirmed the octahedral geometry of the metal centers in the complex dications. rsc.org Similarly, nickel(II) complexes with related 2-(2'-pyridyl)-imidazole ligands have been synthesized and structurally characterized, revealing a distorted octahedral environment around the nickel(II) center. researchgate.net In these cases, the ligand coordinates in a bidentate fashion, with the remaining coordination sites occupied by other ligands, such as chloride ions. researchgate.net The versatility of the metal's coordination sphere allows for the formation of various octahedral architectures depending on the specific metal ion and reaction conditions. nih.gov

Table 1: Examples of Metal Complexes with Octahedral Geometry

| Complex Type | Metal Ion | Ligand | Key Feature | Reference |

|---|---|---|---|---|

[Fe(L)₃]²⁺ |

Fe(II) | Pyridyl-benzimidazole type | Low-spin, diamagnetic | rsc.org |

[NiL₂Cl₂] |

Ni(II) | 2-(2'-pyridyl)-imidazole | Distorted octahedral | researchgate.net |

Square Planar and Tetrahedral Geometries

While less common than octahedral coordination, N-(2-pyridinyl)-1H-benzimidazol-2-amine can form square planar complexes, particularly with d⁸ metal ions like palladium(II) and platinum(II). researchgate.net In these complexes, the metal ion is surrounded by four donor atoms in the same plane. The synthesis of [Pd(pybim)(sac)₂] and [Pt(pybim)(sac)₂]·4H₂O (where pybim = 2-(2-pyridyl)benzimidazole and sac = saccharinate) has been reported. researchgate.net Density functional theory (DFT) calculations have confirmed that a bidentate pybim ligand, along with two N-coordinated saccharinate ligands, results in a square-planar MN₄ coordination geometry around the palladium(II) and platinum(II) ions. researchgate.net

Tetrahedral geometries are also a possibility for metal complexes, although less frequently observed with this specific ligand. The coordination geometry of a metal ion can be influenced by factors such as the size of the metal ion, the steric bulk of the ligands, and electronic effects. The flexibility of the coordination environment allows for geometries to vary from tetrahedral to trigonal bipyramidal and octahedral. nih.gov For instance, copper(II) complexes can sometimes adopt a square planar geometry, which can be considered a distorted tetrahedron. researchgate.net

Table 2: Square Planar Complexes with 2-(2-pyridyl)benzimidazole (pybim)

| Complex | Metal Ion | Coordination Geometry | Method of Confirmation | Reference |

|---|---|---|---|---|

[Pd(pybim)(sac)₂] |

Pd(II) | Square Planar (MN₄) | DFT Calculations | researchgate.net |

[Pt(pybim)(sac)₂]·4H₂O |

Pt(II) | Square Planar (MN₄) | DFT Calculations | researchgate.net |

Distorted Geometries and Isomerism (e.g., mer isomer)

Idealized coordination geometries are often subject to distortions in real-world complexes. These distortions can arise from the electronic nature of the metal ion (Jahn-Teller effect), steric hindrance between ligands, or constraints imposed by the crystal lattice packing. For complexes of N-(2-pyridinyl)-1H-benzimidazol-2-amine, distorted octahedral geometry is frequently reported. researchgate.net For example, high-spin iron(II) complexes with similar bis(pyrazolyl)pyridine ligands are known to be prone to significant structural distortions from their ideal D₂d molecular symmetry. nih.gov

When three bidentate ligands like N-(2-pyridinyl)-1H-benzimidazol-2-amine coordinate to an octahedral metal center, two geometric isomers can form: facial (fac) and meridional (mer).

In the fac isomer, the three pyridinic nitrogen atoms occupy one face of the octahedron, and the three benzimidazolic nitrogen atoms occupy the opposite face.

In the mer isomer, the donor atoms of each ligand span a meridian of the octahedron.

The formation of these isomers can have a profound impact on the photophysical and photochemical properties of the complex. nih.gov For example, in related ruthenium(II) complexes, the fac and mer isomers exhibit different photochemical reactivities due to the distinct interligand steric interactions in their excited states. nih.gov Computational studies on Ni(II) complexes with macrocyclic ligands have shown that meridional isomers can be energetically favored over the facial isomer in both the gas phase and in solution. nih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes with N-(2-pyridinyl)-1H-benzimidazol-2-amine are dictated by the identity of the central metal ion, its oxidation state, and the coordination geometry. The ligand field created by the coordinated ligands splits the d-orbitals of the metal ion, leading to distinct electronic configurations that can result in paramagnetism or diamagnetism.

Iron(II) complexes with related pyridyl-benzimidazole ligands have been shown to exhibit both low-spin and spin-crossover (SCO) behavior. rsc.org Complexes with tridentate versions of the ligand were found to be low-spin and diamagnetic, while those with didentate ligands displayed temperature and light-induced spin-crossover. rsc.org

Manganese(II) complexes with benzimidazole-substituted nitronyl nitroxides have been studied for their magnetic properties, forming layered compounds that exhibit ferrimagnetic behavior due to the alternation of antiferromagnetically coupled spins between the Mn(II) ions (S=5/2) and the radical ligands (S=1/2). mdpi.com Some of these materials behave as magnets with relatively high Curie temperatures (Tc), indicating long-range magnetic ordering. mdpi.com The electronic properties are also investigated using techniques like cyclic voltammetry to understand the redox behavior of the complexes in solution. rsc.org

Table 3: Magnetic Behavior of Metal Complexes with Related Benzimidazole Ligands

| Metal Ion | Ligand Type | Magnetic Property | Key Finding | Reference |

|---|---|---|---|---|

| Fe(II) | Didentate Pyridyl-benzimidazole | Spin-Crossover (SCO) | Temperature and light-triggered spin transition | rsc.org |

| Fe(II) | Tridentate Pyridyl-benzimidazole | Low-Spin | Diamagnetic up to 400 K | rsc.org |

| Mn(II) | Benzimidazole-substituted nitronyl nitroxide | Ferrimagnetic | Long-range 3D ferromagnetic ordering with Tc = 50 K | mdpi.com |

Solution-State Coordination Behavior and Stability Constants

For the iron(II) system with 2-(2'-pyridyl)benzimidazole, stability constants have been determined spectroscopically in methanol and a 50% (v/v) pyridine-methanol mixture. The study found that the stability constants decrease progressively from the mono- to the tris-complex, a trend attributed to increasing steric effects as more ligands are added to the coordination sphere. The formation of [FeL]²⁺, [FeL₂]²⁺, and [FeL₃]²⁺ was confirmed at ligand-to-metal ratios of 1.0, 2.0, and 3.0, respectively. The solvent also plays a crucial role; for instance, complete formation of the tris-complex was observed in the pyridine-methanol mixture, whereas partial dissociation occurred in pure methanol, even with an excess of the ligand.

Table 4: Logarithmic Stability Constants for [Fe(pybzim)ₙ]²⁺ Complexes at 20°C

| Stability Constant | Value in Methanol | Value in 50% (v/v) PDC/MeOH |

|---|---|---|

log K₁ |

5.47 | 5.65 |

log K₂ |

4.36 | 4.75 |

log K₃ |

3.15 | 4.30 |

Data sourced from M. Enamullah, Journal of Coordination Chemistry, 1997.

Heterometallic and Polymetallic Complexes

The N-(2-pyridinyl)-1H-benzimidazol-2-amine ligand can also be incorporated into more complex molecular architectures, such as heterometallic and polymetallic systems. These are compounds containing two or more different metal ions or multiple ions of the same metal, respectively. The ligand can act as a bridging unit, connecting two or more metal centers.

Bimetallic complexes have been synthesized using ligands similar to N-(2-pyridinyl)-1H-benzimidazol-2-amine. researchgate.net Furthermore, the use of functionalized benzimidazole ligands has led to the creation of polymetallic, layered compounds. mdpi.com For example, manganese(II) has been reacted with benzimidazole-substituted nitronyl nitroxide radicals to form 2D metal-radical frameworks with the formula {[Mn₂(radical)₃]⁺}n. mdpi.com These cationic layers are interleaved with anions for charge neutrality, creating an extended, ordered, polymetallic structure. mdpi.com These systems are of particular interest in the field of molecular magnetism, where the interactions between multiple metal centers can lead to cooperative magnetic phenomena. mdpi.com

Supramolecular Chemistry and Intermolecular Interactions of N 2 Pyridinyl 1h Benzimidazol 2 Amine Systems

Hydrogen Bonding Interactions (N-H...N, C-H...N, O-H...N)

Hydrogen bonding is a predominant directional force in the supramolecular assembly of N-(2-pyridinyl)-1H-benzimidazol-2-amine and its derivatives. The molecule features a benzimidazole (B57391) N-H group that can act as a hydrogen bond donor, while the pyridyl nitrogen and the imine-type nitrogen of the benzimidazole ring serve as effective acceptors.

N-H...N Interactions: This is one of the most robust and common interactions in these systems. In the crystal structure of 2-(pyren-1-yl)-1H-benzimidazole, molecules are linked by N-H⋯N hydrogen bonds, which form columns that propagate along a crystallographic axis. researchgate.net Similarly, in N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, the amino N-H group forms an intramolecular hydrogen bond with a pyrimidine (B1678525) nitrogen atom. researchgate.net These interactions often lead to the formation of well-defined dimers or one-dimensional chains. For instance, in 1,2-bis(4-bromophenyl)-1H-benzimidazole, molecules arrange into dimeric units through C-H···N interactions. nih.gov The imidazole (B134444) nitrogen of histidine, a related heterocyclic system, has also been shown to be a proficient acceptor for N-H bonds, with interaction energies calculated to be between -5.0 and -6.78 kcal/mol. nih.gov

O-H...N Interactions: The introduction of hydroxyl groups, either on the benzimidazole scaffold or through solvent molecules (e.g., water, methanol), introduces O-H...N hydrogen bonds. In the crystal structure of 2-(4-Pyridyl)-1H-benzimidazole trihydrate, the nitrogen atoms of the core structure interact extensively with water molecules, creating a three-dimensional hydrogen-bonded network. researchgate.net In coordination complexes, methanol (B129727) and halide groups can form complex hydrogen-bonded networks with the N-H of the imidazole, influencing the alignment of the building blocks. nih.gov In salts formed with phosphate (B84403) anions, O-H···O bonds form anion chains which are then linked by the benzimidazole cations, giving rise to sheet-like structures. nih.gov

Table 1: Summary of Hydrogen Bonding Interactions in Benzimidazole Systems

| Interaction Type | Donor | Acceptor | Resulting Motif/Structure | Reference |

|---|---|---|---|---|

| N-H...N | Imidazole N-H | Pyridyl N or Imidazole N | Dimers, 1D Chains/Columns | researchgate.netresearchgate.net |

| C-H...N | Aromatic C-H | Pyridyl N or Imidazole N | Dimer stabilization, Network formation | nih.govnih.gov |

| O-H...N | Water/Methanol O-H | Pyridyl N or Imidazole N | 3D Networks, Alignment of building blocks | researchgate.netnih.gov |

| O-H...O | Dihydrogen Phosphate | Dihydrogen Phosphate | Anionic chains serving as templates | nih.gov |

Pi-Stacking Interactions (π-π Interactions)

The planar aromatic rings of the pyridine (B92270) and benzimidazole moieties are conducive to π-π stacking interactions, which are vital for the stabilization of supramolecular assemblies. These interactions typically occur in a parallel-displaced or offset fashion to minimize electrostatic repulsion, with centroid-to-centroid distances commonly found in the range of 3.3 to 3.8 Å.

In many crystal structures of benzimidazole derivatives, π-π stacking acts in concert with hydrogen bonding to build the final architecture. For example, after N-H···N hydrogen bonds form chains of molecules, these chains can be linked into extended sheets via weak π-π stacking interactions. researchgate.net In other cases, π-π stacking is the primary force linking hydrogen-bonded chains into 2D sheets. nih.gov The interplay between these forces is critical; in some structures, strong intramolecular hydrogen bonds can preclude π-π stacking. nih.gov

The self-assembly of certain platinum(II) complexes containing 2,6-bis(N-alkylbenzimidazol-2'-yl)pyridine (a related ligand) is driven by a combination of hydrophobic effects and π-π stacking interactions. nih.gov Similarly, in cobalt(II) coordination polymers, helical chains formed via metal coordination can stack together through interchain π-π interactions to form two-dimensional sheets, which are then further connected by another type of π-π interaction into a 3D framework. nih.gov

Table 2: Examples of π-π Stacking in Benzimidazole Derivatives

| Compound/System | Nature of Interaction | Centroid-Centroid Distance (Å) | Resulting Architecture | Reference |

|---|---|---|---|---|

| Ethyl 1-propyl-2-(pyren-1-yl)-1H-benzimidazole-5-carboxylate | Links C-H···O bonded chains | Not specified | 2D Sheets | nih.gov |

| 2-(4-Pyridyl)-1H-benzimidazole | Links N-H···N bonded chains | 3.7469 (17) | 2D Sheets | researchgate.net |

| Cobalt(II) complex with 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline | Links helical chains | Not specified | 2D Sheets and 3D Framework | nih.gov |

| Phthalimide (B116566) derivatives | Off-set stacking between phthalimide groups | 3.631 (4) and 3.576 (4) | Dimer formation | nih.gov |

Formation of Supramolecular Architectures (e.g., 1D chains, 2D sheets, 3D frameworks)

The directed assembly of N-(2-pyridinyl)-1H-benzimidazol-2-amine units through non-covalent interactions leads to the formation of supramolecular architectures with varying dimensionalities. The final structure is a result of the interplay between the molecule's intrinsic interaction sites, the presence of coordinating metal ions, and the influence of solvents or counter-ions.

1D Chains: One-dimensional chains are a common motif. They can be formed through the propagation of hydrogen bonds, such as the N-H···N interactions that link molecules head-to-tail. researchgate.netresearchgate.net Alternatively, the pyridyl and benzimidazole nitrogen atoms can coordinate to metal ions, bridging them to form 1D coordination polymers. nih.govnih.gov For example, reacting 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline with different cobalt(II) salts produces distinct 1D helical or linear chains. nih.gov

2D Sheets: These planar architectures are typically formed by linking 1D chains. The connections between chains can be established through weaker interactions like C-H···π or π-π stacking. nih.govresearchgate.net In other instances, hydrogen bonds involving solvent molecules or anions provide the links. For example, in 2-(2-aminophenyl)-1H-benzimidazol-3-ium dihydrogen phosphate, chains of anions are linked by the organic cations through N-H···O and O-H···O hydrogen bonds, creating a distinct sheet structure. nih.gov The self-assembly of some platinum(II) complexes with bis(benzimidazole)pyridine ligands also results in the formation of 2D sheets. nih.gov

3D Frameworks: The extension of supramolecular structures into three dimensions occurs when 2D sheets are interconnected. This can happen through further π-π stacking between adjacent sheets or via additional hydrogen bonds. nih.gov Coordination polymers often form robust 3D frameworks where metal ions act as nodes, linked by the benzimidazole-based ligands. The use of various carboxylic acids as co-ligands with cadmium ions and a bis(pyridylphenyl)thiazolo[5,4-d]thiazole ligand has led to the generation of 3D coordination polymers. nih.gov Similarly, lanthanide ions have been used to construct a variety of 2D and 3D coordination polymers with pyridyl-pyrazole ligands. nih.gov

Crystal Engineering Principles Applied to N-(2-Pyridinyl)-1H-Benzimidazol-2-amine Derivatives

Crystal engineering is the rational design of functional solid-state structures by controlling intermolecular interactions. The N-(2-pyridinyl)-1H-benzimidazol-2-amine scaffold is an excellent platform for applying these principles due to its predictable and reliable non-covalent synthons.

A key strategy in the crystal engineering of these compounds is the exploitation of robust hydrogen-bonding patterns. The N-H···N interaction, for instance, is a highly reliable synthon for generating chains and dimers. By making systematic chemical modifications—such as adding or removing hydrogen bond donors/acceptors or changing substituent positions—it is possible to direct the assembly towards a desired architecture.

The study of polymorphism, where a compound crystallizes in multiple forms, provides deep insight into the subtle balance of intermolecular forces and is crucial for crystal engineering. nih.gov Analysis of different polymorphs of a bis(pyridinyl)-substituted benzimidazole demonstrated how minor changes in molecular conformation dictate the resulting supramolecular assembly and C-H···N interaction patterns. nih.gov

Another powerful principle is the use of co-crystallization or salt formation. The introduction of different counter-ions or guest molecules can act as a template, directing the assembly of the primary molecule. In the structure of 2-(2-aminophenyl)-1H-benzimidazol-3-ium dihydrogen phosphate, the anion-anion chains serve as a template for the assembly of the cations into sheets, a concept that could be applied to the design of new solid-state materials. nih.gov Similarly, the choice of metal salt and solvent in the synthesis of coordination polymers drastically influences the final structure, allowing for the targeted synthesis of 1D, 2D, or 3D frameworks from the same ligand. nih.govnih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The N-(2-pyridinyl)-1H-benzimidazol-2-amine framework and its derivatives can participate in host-guest chemistry, acting as guest molecules that are recognized and encapsulated by larger host systems. This molecular recognition is driven by a combination of non-covalent interactions, including hydrophobic effects, hydrogen bonding, and π-π stacking.

A prominent example is the inclusion of benzimidazole derivatives within the hydrophobic cavity of cyclodextrins (CDs). Studies on benzimidazolium-based ionic liquids with β-cyclodextrin (β-CD) have shown that the alkyl chain of the guest molecule penetrates the β-CD cavity, while the benzimidazolium ring remains near the rim. acs.orgnih.gov This encapsulation can be used to modify the properties of the guest, for example, to reduce its toxicity for potential biomedical applications. acs.org

Cucurbit[n]urils, another class of macrocyclic hosts, also form stable 1:1 host-guest complexes with 2-heterocyclic substituted benzimidazole derivatives. The primary driving forces for this complexation are hydrogen bonding and ion-dipole interactions at the portals of the host molecule. researchgate.net

Beyond discrete macrocycles, porous coordination polymers or metal-organic frameworks (MOFs) containing pyridyl-benzimidazole ligands can act as hosts for various small molecules. The channels and voids within these frameworks can encapsulate solvent molecules or other guests, with the ordering of the guests being directed by interactions with the framework walls, such as C-H···π or hydrogen bonds. rsc.orgbath.ac.uk

Table 3: Host-Guest Systems Involving Benzimidazole Derivatives

| Host | Guest | Key Interactions | Application/Phenomenon | Reference |

|---|---|---|---|---|

| β-Cyclodextrin (β-CD) | Benzimidazolium-based ionic liquids | Hydrophobic interactions, Van der Waals forces | Encapsulation, Property modulation (e.g., toxicity reduction) | acs.orgnih.gov |

| Tetramethyl cucurbit acs.orguril (TMeQ acs.org) | 2-Heterocyclic substituted benzimidazoles | Hydrogen bonding, Ion-dipole interactions | 1:1 Inclusion complex formation | researchgate.net |

| Ni(II) Coordination Network | Solvent molecules (water, methanol, ethanol) | Labile coordination, Hydrogen bonding, π-π interactions | Reversible crystal-to-amorphous transformations | rsc.org |

Advanced Chemical Applications of N 2 Pyridinyl 1h Benzimidazol 2 Amine and Its Complexes Excluding Biological/medicinal

Catalysis in Organic Synthesis